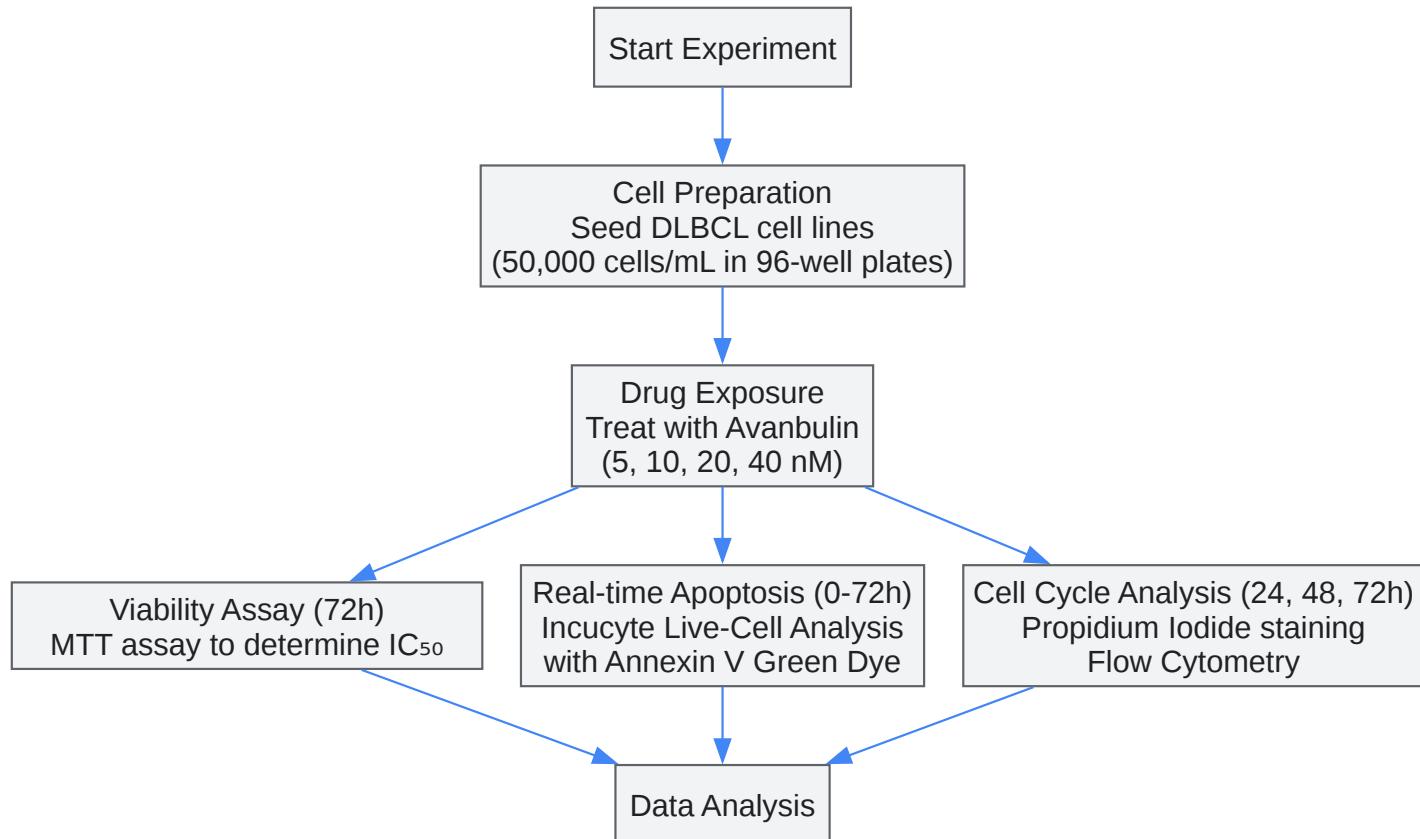


Experimental Data on Avanbulin-Induced Apoptosis

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Avanbulin

CAS No.: 798577-91-0


[Get Quote](#)

Cat. No.: S548169

The table below summarizes key findings from a study that investigated the effects of **avanbulin** on Diffuse Large B-Cell Lymphoma (DLBCL) cell lines [1].

Experimental Aspect	Details and Observations
Cell Lines Tested	Activated B-cell like (ABC) and Germinal Center B-cell (GCB) DLBCL subtypes [1].
Avanbulin Activity (IC₅₀)	Approximately 10 nM after 72-hour exposure in both ABC- and GCB-DLBCL cell lines [1].

| **Apoptosis Induction** | Measured by Annexin V staining. Two distinct response groups were observed: • **Fast Responders:** ~50% of lines showed apoptosis within first 24 hours. • **Slower Responders:** ~50% of lines showed apoptosis within 48 hours [1]. | | **Cell Cycle Analysis** | Treatment with 20 nM **avanbulin** induced **G2/M phase arrest** at 24, 48, and 72 hours, confirmed by propidium iodide staining and flow cytometry [1]. | | **Proposed Workflow** | The diagram outlines the key experimental steps based on the study's methodology [1]. |

Click to download full resolution via product page

Mechanism of Action and Biomarker

Understanding **avanbulin**'s mechanism and potential biomarkers can help guide your experimental design.

- **Unique Mechanism:** **Avanbulin** is a microtubule-destabilizing agent that binds to the **colchicine site** on tubulin, a site different from those targeted by taxanes or vinca alkaloids [2] [1]. This unique binding may allow it to remain effective in cancer models resistant to other standard microtubule-targeting agents [3] [1].
- **Predictive Biomarker - EB1:** The microtubule-associated protein **End-binding protein 1 (EB1)** has been identified as a potential predictive biomarker for lis**avanbulin** (the prodrug of **avanbulin**) response [2]. Preclinical data suggests that tumors with high EB1 expression may be more sensitive to the drug [2]. Therefore, assessing EB1 expression in your experimental models could be valuable.

Key Considerations for Protocol Development

When designing experiments, please consider the following points derived from the available literature:

- **Prodrug vs. Active Drug:** Most clinical and preclinical studies use **lisavanbulin (BAL101553)**, which is a prodrug that converts to the active compound **avanbulin (BAL27862)** in the body [3] [2]. The cited apoptosis data directly tests **avanbulin** *in vitro* [1]. For *in vivo* studies, you would typically administer the prodrug **lisavanbulin**.
- **Dosing and Scheduling:** The efficacy and toxicity of **lisavanbulin** can be schedule-dependent.
 - **Intravenous (IV):** Early phase trials found that a 2-hour IV infusion led to dose-limiting neurological and cardiac side effects. Switching to a **48-hour IV infusion** better managed these toxicities while achieving higher drug exposure (AUC) [2].
 - **Oral:** The oral route has also been explored in clinical trials. The maximum tolerated dose (MTD) for patients with solid tumors was 16 mg/day, while patients with brain tumors (glioblastoma) tolerated a higher dose of 30 mg/day [2].
- **Combination Potential:** **Avanbulin** may have synergistic effects with other agents.
 - **With Immunotherapy:** In a glioblastoma mouse model resistant to immune checkpoint blockade (ICB), **lisavanbulin** combined with an anti-CD40 antibody synergistically improved survival [4] [5].
 - **With Radiotherapy:** Preclinical data in Glioblastoma PDX models shows that **lisavanbulin** combined with radiation therapy (RT) or RT/temozolomide significantly extended survival, with efficacy depending on the dosing schedule [6].

Future Research Directions

The current evidence provides a solid starting point, but several areas require further investigation to establish standardized protocols:

- Determining optimal **dosing concentrations and durations** for apoptosis induction across different cancer cell types.
- Validating **EB1 as a reliable biomarker** in various cancer models.
- Elucidating the precise **signaling pathways** that connect microtubule disruption to the execution of apoptosis.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. The microtubule-targeted agent lisavanbulin (BAL101553 ... [pmc.ncbi.nlm.nih.gov])
2. A phase 1/2a dose-finding study and biomarker assessment of ... [pmc.ncbi.nlm.nih.gov]
3. Phase 1/2a trial of intravenous BAL101553, a novel ... [nature.com]
4. Treating ICB-resistant glioma with anti-CD40 and mitotic ... [insight.jci.org]
5. Treating ICB-resistant glioma with anti-CD40 and mitotic ... [pmc.ncbi.nlm.nih.gov]
6. Preclinical modeling in glioblastoma patient-derived ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Experimental Data on Avanbulin-Induced Apoptosis]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548169#avanbulin-apoptosis-induction-protocol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com